

Spectroscopic Analysis of 4-Methoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxybenzoic Acid

Cat. No.: B3418939

[Get Quote](#)

This guide provides a comprehensive overview of the spectroscopic data for **4-methoxybenzoic acid**, a key intermediate in the synthesis of various organic compounds. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules.^[1] The proton (¹H) and carbon-13 (¹³C) NMR spectra of **4-methoxybenzoic acid** provide detailed information about its molecular structure.

¹H NMR Data

The ¹H NMR spectrum reveals the chemical environment and connectivity of the hydrogen atoms in the molecule.

Chemical Shift (ppm)	Multiplicity	Assignment
12.7	Singlet	-COOH
7.93	Doublet	Ar-H (ortho to -COOH)
7.03	Doublet	Ar-H (ortho to -OCH ₃)
3.84	Singlet	-OCH ₃

Data sourced from DMSO-d₆ solvent.[\[2\]](#)

¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (ppm)	Assignment
167.40	-COOH
163.2	Ar-C (-OCH ₃)
131.7	Ar-C (ortho to -COOH)
123.7	Ar-C (-COOH)
113.8	Ar-C (ortho to -OCH ₃)
55.4	-OCH ₃

Data sourced from DMSO-d₆ solvent.[\[3\]](#)[\[4\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[\[5\]](#)

Frequency (cm ⁻¹)	Intensity	Functional Group
2500-3300	Broad	O-H stretch (Carboxylic acid)
3005	Medium	C-H stretch (Aromatic)
2965, 2840	Medium	C-H stretch (Aliphatic)
1680	Strong	C=O stretch (Carboxylic acid)
1605, 1577, 1512	Strong	C=C stretch (Aromatic)
1255	Strong	C-O stretch (Aryl ether)
1175	Strong	C-O stretch (Carboxylic acid)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of **4-methoxybenzoic acid** shows the molecular ion peak and characteristic fragmentation patterns.

m/z	Relative Intensity (%)	Assignment
152	100	[M] ⁺ (Molecular Ion)
135	92	[M - OH] ⁺
107	11	[M - COOH] ⁺
92	12	[M - COOH - CH ₃] ⁺
77	17	[C ₆ H ₅] ⁺

Data obtained via Electron Ionization (EI).

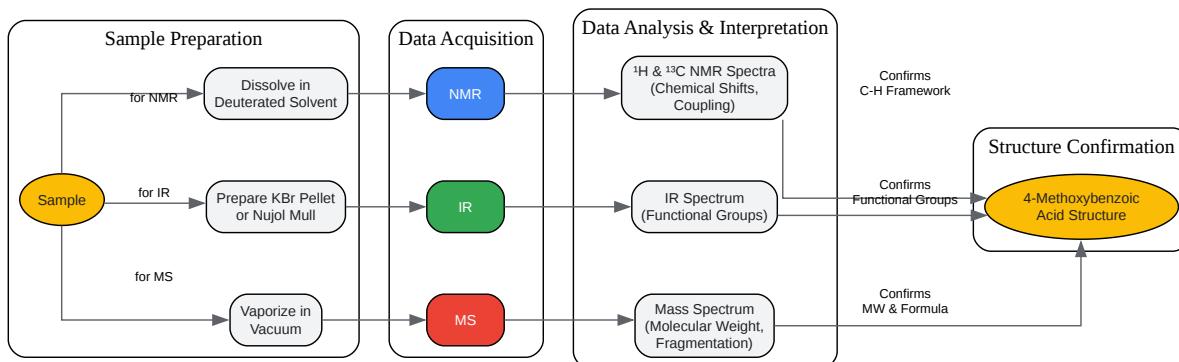
Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for organic compounds like **4-methoxybenzoic acid**.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of **4-methoxybenzoic acid** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean NMR tube. Ensure the sample is fully dissolved; gentle warming or vortexing can be applied.
- Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field needs to be very stable and homogeneous.
- Data Acquisition: Acquire the ^1H NMR spectrum, typically requiring a few minutes. For the ^{13}C NMR spectrum, a longer acquisition time (20-60 minutes) is generally needed due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform to obtain the frequency domain spectrum. Phase and baseline corrections are then applied.

IR Spectroscopy Protocol


- Sample Preparation: For solid samples like **4-methoxybenzoic acid**, a small amount of the finely ground powder can be mixed with KBr powder and pressed into a thin pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol oil. For Attenuated Total Reflectance (ATR) FT-IR, a small amount of the solid is pressed against the crystal.
- Background Spectrum: Record a background spectrum of the empty sample holder or the pure KBr pellet/Nujol.
- Sample Spectrum: Place the prepared sample in the spectrometer and record the IR spectrum. The instrument measures the frequencies of IR light absorbed by the sample.
- Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to give the final absorbance or transmittance spectrum. The characteristic absorption bands are then identified.

Mass Spectrometry Protocol

- **Sample Introduction:** The sample can be introduced into the mass spectrometer in various ways. For a volatile solid, it can be heated in a vacuum to generate a gaseous sample. Alternatively, the sample can be dissolved in a suitable solvent and introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- **Ionization:** The gaseous molecules are then ionized. A common method is Electron Ionization (EI), where a high-energy electron beam knocks an electron off the molecule to form a molecular ion.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer, such as a magnetic sector or a quadrupole analyzer.
- **Detection:** The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of **4-methoxybenzoic acid** using the spectroscopic techniques described.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **4-Methoxybenzoic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 4-Methoxybenzoic acid(100-09-4) 1H NMR spectrum [chemicalbook.com]
- 3. 4-Methoxybenzoic acid(100-09-4) 13C NMR [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. community.wvu.edu [community.wvu.edu]
- To cite this document: BenchChem. [Spectroscopic Analysis of 4-Methoxybenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3418939#spectroscopic-data-of-4-methoxybenzoic-acid-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com